N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a chloromethylphenoxy acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Methoxyphenyl Group Introduction: The methoxy group is introduced via methylation of a phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.
Chloromethylphenoxy Acetamide Formation: The chloromethylphenoxy acetamide is synthesized by reacting 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and anticancer properties.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. For example, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
2-Substituted Benzothiazoles: These derivatives have variations in the substituents on the benzothiazole ring and are studied for their diverse biological activities.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19ClN2O3S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-14-11-16(24)8-10-19(14)29-13-22(27)25-18-12-15(7-9-20(18)28-2)23-26-17-5-3-4-6-21(17)30-23/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
QQQLIZLOTUPUEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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